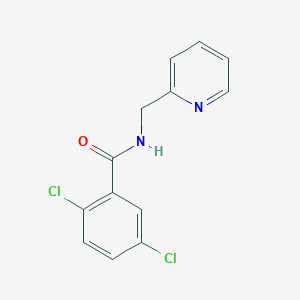

2,5-二氯-N-(2-吡啶基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(pyridin-2-ylmethyl)benzamide derivatives, including compounds similar to 2,5-dichloro-N-(2-pyridinylmethyl)benzamide, often involves multi-step chemical reactions. One common approach includes the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot synthesis. The derivatives can undergo further modifications, such as oxidation using copper(ii) chloride, leading to cyclization and the formation of new derivative ligands (Adhami et al., 2014).

Molecular Structure Analysis

The molecular structure of N-(pyridin-2-ylmethyl)benzamide derivatives, including those similar to 2,5-dichloro-N-(2-pyridinylmethyl)benzamide, has been studied using various spectroscopic methods and X-ray crystallography. These studies reveal detailed information about the positions of atoms, bond lengths, bond angles, and dihedral angles, contributing to our understanding of the molecular geometry and electronic structure of these compounds (Adhami et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving N-(pyridin-2-ylmethyl)benzamide derivatives can include coordination to metal ions, leading to the formation of complexes with interesting properties. For example, coordination of these derivatives to copper(II) ions can result in the formation of stable complexes with planar geometry around the central ion. These complexes can exhibit significant cytotoxicity against various cancer cell lines, highlighting the potential biological activities of these compounds (Adhami et al., 2014).

科学研究应用

抗精神病活性

包括与“2,5-二氯-N-(2-吡啶基甲基)苯甲酰胺”相关的苯甲酰胺的合成和评估已显示出潜在的抗精神病活性。研究设计和合成了一系列苯甲酰胺作为潜在的抗精神病药,评估了它们对大鼠阿扑吗啡诱导的刻板行为的影响。这些化合物显示出结构与活性之间的良好相关性,表明它们作为治疗精神病的有效药物具有较少的副作用的潜力 (Iwanami 等人,1981)。

晶体结构分析

包括具有氯代和甲氧基取代基的 N-(吡啶-2-基甲基)苯甲酰胺衍生物的晶体结构研究提供了对分子取向和相互作用的见解。该知识对于理解这些化合物的理化性质和反应性至关重要 (Artheswari 等人,2019)。

用于癫痫治疗的 KCNQ2/Q3 钾离子通道开放剂

一系列 N-吡啶基苯甲酰胺 KCNQ2/Q3 钾离子通道开放剂,包括与“2,5-二氯-N-(2-吡啶基甲基)苯甲酰胺”相关的那些,因其在癫痫和疼痛动物模型中的活性而被发现。这些发现表明此类化合物在开发癫痫新疗法中的潜力 (Amato 等人,2011)。

新型环状体系与聚合物的合成

硫氰酸钾、苯甲酰氯和 2-氨基吡啶衍生物的反应导致三种 N-(吡啶-2-基氨基甲酰硫代)苯甲酰胺衍生物的合成。这些化合物用于生产新的环状体系及其铜(II)配合物,对几种癌细胞系显示出显着的细胞毒性。这项研究证明了苯甲酰胺衍生物在合成具有潜在治疗应用的新型化合物中的效用 (Adhami 等人,2014)。

属性

IUPAC Name |

2,5-dichloro-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-4-5-12(15)11(7-9)13(18)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNCLSXKDNRFDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S*)-4-(methoxymethyl)-1-[3-(3-methoxyphenyl)propanoyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B5556465.png)

![2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate](/img/structure/B5556473.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide](/img/structure/B5556476.png)

![N,N-dimethyl-2-phenyl-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetamide](/img/structure/B5556482.png)

![3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)

![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)

![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)

![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)

![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)